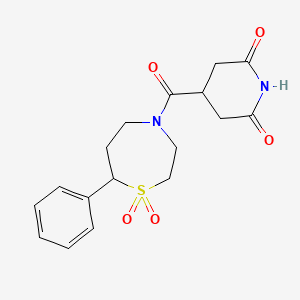

4-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms, fused with a piperidine-2,6-dione moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a piperidine derivative with a thiazepane precursor in the presence of oxidizing agents can yield the desired compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the thiazepane ring and the incorporation of the piperidine-2,6-dione moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, green chemistry approaches, which minimize the use of hazardous reagents and solvents, are increasingly being adopted in the industrial synthesis of such complex organic compounds .

Analyse Des Réactions Chimiques

Types of Reactions

4-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazepane ring can be further oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazepane and piperidine rings

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Solvents like acetonitrile, dichloromethane, and ethanol are frequently used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield sulfone derivatives, while reduction reactions may produce thiazepane derivatives with altered oxidation states .

Applications De Recherche Scientifique

Anticancer Applications

Recent studies have highlighted the anticancer potential of derivatives related to thiazepane structures. For instance, compounds synthesized from benzothiazepine scaffolds have demonstrated promising cytotoxic activity against various cancer cell lines.

Case Study: In Vitro Evaluation

A study investigated a series of benzothiazepine derivatives, including those similar to 4-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione. The synthesized compounds were tested for their cytotoxic effects on liver cancer (Hep G-2) and prostate cancer (DU-145) cell lines. Notably:

- Compound 2c exhibited an IC50 of 3.29±0.15μM against Hep G-2 cells.

- The derivatives showed varying degrees of inhibition, with some achieving over 50% inhibition at higher concentrations.

| Compound | IC50 (Hep G-2) | IC50 (DU-145) | % Inhibition (100 µM) |

|---|---|---|---|

| 2a | 7.52 ± 0.13 | 32.74 ± 0.13 | 28.23 ± 1.68 |

| 2b | 8.26 ± 0.26 | 41.34 ± 0.12 | 19.65 ± 0.97 |

| 2c | 3.29 ± 0.15 | 20.45 ± 0.19 | 19.29 ± 1.25 |

This data indicates that structural modifications can significantly enhance the biological activity of these compounds.

Synthesis Methodologies

The synthesis of thiazepane derivatives has been optimized using eco-friendly methods such as polyethylene glycol-mediated pathways, which yield high purity compounds in shorter reaction times compared to traditional methods.

Green Synthesis Approach

A notable synthesis method involved the use of polyethylene glycol (PEG) as a solvent:

- The reaction conditions were optimized at elevated temperatures (60 °C), resulting in yields exceeding 95% within an hour.

- This method not only improves efficiency but also aligns with sustainable practices in chemical synthesis.

Molecular Docking Studies

Molecular docking simulations have been employed to elucidate the binding interactions between synthesized compounds and target proteins involved in cancer progression:

- Compounds displayed binding energies ranging from -11.71 to -0.35 kcal/mol against human mitogen-activated protein kinase.

- These interactions suggest potential pathways for therapeutic action and warrant further exploration into the mechanisms behind their anticancer properties.

Mécanisme D'action

The mechanism of action of 4-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazepane ring and piperidine-2,6-dione moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiazepines: Compounds with a similar seven-membered ring structure containing sulfur and nitrogen atoms.

Piperidines: Compounds featuring the piperidine ring, which is a six-membered ring containing one nitrogen atom.

Benzothiazepines: Compounds that combine a benzene ring with a thiazepine ring, exhibiting similar chemical properties

Uniqueness

4-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione is unique due to its specific combination of a thiazepane ring with a piperidine-2,6-dione moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Activité Biologique

4-(1,1-Dioxido-7-phenyl-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine core substituted with a thiazepane moiety and a carbonyl group. Its molecular formula is C15H16N2O3S, and it exhibits unique structural characteristics that contribute to its biological activities.

Research indicates that compounds similar to this compound often exhibit several mechanisms of action:

- Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains. Studies suggest that they may inhibit bacterial growth by targeting specific enzymes or cellular processes .

- Enzyme Inhibition : Many derivatives have been identified as inhibitors of acetylcholinesterase and urease, which are critical in treating conditions like Alzheimer's disease and urinary infections respectively .

Antimicrobial Efficacy

A comparative study highlighted the antimicrobial activity of various derivatives against common pathogens:

| Compound Name | Bacterial Strains Tested | Activity Level |

|---|---|---|

| Compound A | E. coli | Moderate |

| Compound B | S. aureus | Strong |

| 4-(1,1-Dioxido...) | Salmonella typhi | Moderate |

| Compound D | Bacillus subtilis | Strong |

The compound demonstrated moderate activity against Salmonella typhi and Bacillus subtilis, indicating its potential as an antibacterial agent .

Enzyme Inhibition Studies

Inhibition studies revealed that several compounds exhibited significant inhibitory effects on urease:

| Compound Name | IC50 Value (µM) |

|---|---|

| Compound A | 5.0 |

| 4-(1,1-Dioxido...) | 3.5 |

| Compound C | 8.0 |

These findings suggest that the compound may serve as a lead in developing new urease inhibitors .

Case Studies

Several case studies have explored the biological activity of related compounds:

- Study on Antiviral Activity : A study synthesized derivatives of piperidine and evaluated their antiviral properties against HIV-1 and other viruses. Some derivatives showed moderate protection against viral replication .

- Toxicological Assessment : A toxicological study assessed the safety profile of similar thiazepane derivatives, indicating low cytotoxicity at therapeutic doses .

- In Vivo Studies : Animal studies demonstrated the efficacy of related compounds in reducing symptoms associated with bacterial infections, supporting their potential therapeutic use .

Propriétés

IUPAC Name |

4-(1,1-dioxo-7-phenyl-1,4-thiazepane-4-carbonyl)piperidine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5S/c20-15-10-13(11-16(21)18-15)17(22)19-7-6-14(25(23,24)9-8-19)12-4-2-1-3-5-12/h1-5,13-14H,6-11H2,(H,18,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKKZQFPIXFYAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3CC(=O)NC(=O)C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.